2-phenoxy-N'-(2-phenoxyethanimidoyl)nicotinohydrazide
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Overview
Description
2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide is an organic compound with the molecular formula C20H18N4O3 It is a derivative of nicotinohydrazide, featuring phenoxy and phenoxyethanimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide typically involves the following steps:
Formation of 2-phenoxyethanimidoyl chloride: This intermediate is prepared by reacting 2-phenoxyacetic acid with thionyl chloride under reflux conditions.
Reaction with nicotinohydrazide: The 2-phenoxyethanimidoyl chloride is then reacted with nicotinohydrazide in the presence of a base such as triethylamine to yield the desired product.
The reaction conditions generally involve:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide would likely follow similar synthetic routes but on a larger scale. This would involve:
- Use of larger reaction vessels.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenoxy groups.
Scientific Research Applications
2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: This compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.
Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinohydrazide: The parent compound, which lacks the phenoxy and phenoxyethanimidoyl groups.
2-phenoxyacetic acid: A precursor in the synthesis of the target compound.
Phenoxyethanimidoyl derivatives: Compounds with similar structural features but different substituents.
Uniqueness
2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and phenoxyethanimidoyl groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(Z)-(1-amino-2-phenoxyethylidene)amino]-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-18(14-26-15-8-3-1-4-9-15)23-24-19(25)17-12-7-13-22-20(17)27-16-10-5-2-6-11-16/h1-13H,14H2,(H2,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUALJVVSUIDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=NNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C(=N/NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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